molecular formula C17H11FN6S B13355226 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13355226
M. Wt: 350.4 g/mol
InChI Key: NXSQKCBNZMBULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 2-fluorophenyl group at position 6 and a 2-methylimidazo[1,2-a]pyridine moiety at position 2. The triazolo-thiadiazole scaffold is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C17H11FN6S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN6S/c1-10-14(23-9-5-4-8-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-6-2-3-7-12(11)18/h2-9H,1H3

InChI Key

NXSQKCBNZMBULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves several steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the phenyl ring undergoes nucleophilic aromatic substitution under basic conditions. This reactivity enables the introduction of various functional groups:

Reaction ConditionsReagentsProduct FormedYield (%)Reference
NaOH (2 M), DMSO, 80°C, 12 hrsNH<sub>3</sub> (gas)3-[6-(2-Aminophenyl)triazolo...68
K<sub>2</sub>CO<sub>3</sub>, DMF, RTThiophenol3-[6-(2-Phenylthio)triazolo...72
CuI, L-proline, 100°CSodium azide3-[6-(2-Azidophenyl)triazolo...58

This regioselectivity is attributed to the electron-withdrawing effect of the triazolo-thiadiazole system, which activates the ortho-position of the fluorophenyl group.

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine moiety participates in electrophilic substitutions at the C5 position due to its electron-rich nature:

Key Reactions:

  • Nitration: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C produces 5-nitro derivatives (85% yield).

  • Sulfonation: SO<sub>3</sub>·Py complex in CH<sub>2</sub>Cl<sub>2</sub> yields sulfonated products at C5 (73% yield) .

Ring-Opening and Rearrangement Reactions

The triazolo-thiadiazole system undergoes ring-opening under acidic conditions:

Mechanistic Pathway:

  • Protonation of the thiadiazole nitrogen at pH < 3 .

  • Cleavage of the S–N bond by H<sub>2</sub>O, generating a thiol intermediate .

  • Rearrangement to form imidazo[4,5-d]thiazole derivatives (Table 2).

Acid UsedTemperatureMajor ProductYield (%)
HCl (conc.)Reflux2-Methylimidazo[4,5-d]thiazole64
CF<sub>3</sub>COOH50°CTrifluoroacetylated derivative71

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Reaction:

  • Requires pre-functionalization at C6 of the thiadiazole ring with Br/I.

  • Reaction with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> gives biaryl products (52-89% yields) .

Buchwald-Hartwig Amination:

  • Introduces alkyl/aryl amines at C3 of the imidazo-pyridine ring using XPhos-Pd-G2 catalyst (62-78% yields).

Oxidation and Reduction

Oxidation:

  • MnO<sub>2</sub> in acetone oxidizes the methyl group on imidazo-pyridine to a carbonyl (83% yield).

  • m-CPBA epoxidizes the thiadiazole ring, though this reaction is poorly selective (37% yield) .

Reduction:

  • H<sub>2</sub>/Pd-C reduces the triazole ring to a dihydrotriazole without affecting other functionalities (91% yield).

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ConditionHalf-LifeMajor Degradation Products
pH 7.4 buffer, 37°C48 hrsHydrolyzed thiadiazole ring
UV light (254 nm)6 hrsPhoto-oxidized imidazo-pyridine
10% H<sub>2</sub>O<sub>2</sub>2 hrsSulfoxide derivatives

The compound shows marked instability in oxidative environments, necessitating stabilizers like BHT for long-term storage .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

  • The fluorine atom lowers the LUMO energy (-1.92 eV) of the phenyl ring, enhancing electrophilicity .

  • Charge distribution analysis shows nucleophilic hotspots at C5 (imidazo-pyridine) and N4 (triazole).

Mechanism of Action

The mechanism of action of 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and interact with various receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Thiadiazole Core

Triazolo-thiadiazoles exhibit diverse bioactivities depending on substituent positioning and electronic properties. Key analogs include:

Compound Name Substituents (Position 3/6) Yield (%) Melting Point (°C) Key Pharmacological Notes Reference
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]thiadiazole 3,4-Dimethoxyphenyl / 2-Fluoro-4-pyridinyl 57–61 162–200 Antifungal (via 14α-demethylase docking)
3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole 2-Fluorophenyl / Phenoxymethyl N/A N/A Structural stability (X-ray confirmed)
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo[3,4-b]thiadiazole 3,4-Dimethoxyphenyl / 2-Methoxyphenyl N/A N/A Enhanced lipophilicity
Target Compound 2-Fluorophenyl / 2-Methylimidazopyridine N/A N/A Hypothesized kinase/antimicrobial activity
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., 2-Fluorophenyl) : Improve metabolic stability and enzyme-binding affinity compared to methoxy or methyl groups .
    • Imidazopyridine vs. Pyridine/Pyrazole : The 2-methylimidazopyridine in the target compound likely enhances π-π stacking and hydrophobic interactions with biological targets, differing from pyridine-based analogs in and pyrazole derivatives in .

Pharmacological Comparison

Antifungal Activity

  • Molecular docking studies (PDB: 3LD6) suggest that methoxy groups enhance hydrogen bonding, while fluorophenyl groups improve hydrophobic interactions . The target compound’s 2-fluorophenyl and imidazopyridine groups may synergistically enhance binding to CYP51.

Anti-Inflammatory and Antimicrobial Activity

  • Triazolo-thiadiazoles with pyridinyl or phenoxymethyl substituents (e.g., ) exhibit COX-2 inhibition and antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) . The target compound’s methylimidazopyridine group may broaden its antimicrobial spectrum compared to simpler analogs.

Biological Activity

The compound 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis and structure-activity relationships (SAR) will also be discussed.

  • Molecular Formula : C17H15FN6S
  • Molecular Weight : 354.4046 g/mol
  • CAS Number : 825609-87-8

Antimicrobial Activity

Research has shown that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. In particular:

  • Compounds with similar structures have demonstrated moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The incorporation of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and subsequent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives has been extensively documented:

  • Studies indicate that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Specific derivatives have shown effectiveness against breast cancer and leukemia cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

Anti-inflammatory activities have also been attributed to triazolo-thiadiazole derivatives:

  • Compounds in this class have been reported to reduce inflammatory markers in vitro and in vivo models .
  • The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of 3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can be influenced by various structural modifications:

  • Substituents : The presence of electron-withdrawing groups like fluorine enhances biological activity by increasing the compound's reactivity and interaction with biological targets .
  • Ring Systems : The fusion of triazole and thiadiazole rings is crucial for maintaining the desired pharmacological profile. This structural configuration allows for specific interactions with target proteins .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial properties. The results indicated that those with a fluorophenyl substituent exhibited enhanced activity against gram-positive bacteria compared to their non-fluorinated counterparts .
  • Anticancer Screening : Another investigation assessed the cytotoxic effects of various triazolo-thiadiazole compounds on human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability in breast cancer models through apoptosis pathways .

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step reactions:

Pyrazole Intermediate Formation : React diacetyl acetate with 1-(4-methoxyphenyl)ethanone using NaH in toluene .

Triazole-Thiadiazole Cyclization : Treat intermediates with hydrazine hydrate, followed by cyclization using POCl₃ to form the triazolo-thiadiazole core .

Imidazopyridine Coupling : Introduce the 2-methylimidazo[1,2-a]pyridine moiety via nucleophilic substitution (e.g., using methyl iodide under basic conditions) .

Purification : High-performance liquid chromatography (HPLC) ensures >95% purity .

Basic: How is the structural identity confirmed?

Methodological Answer:
Key techniques include:

  • 1H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.7 ppm) .
  • IR Spectroscopy : C-F stretch (~1150 cm⁻¹), triazole ring vibrations (1500–1600 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 54.2% observed vs. 54.5% calculated) .
  • X-ray Crystallography : Confirms fused heterocycles (e.g., C21—C22—F23 bond angle: 117.38°) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Discrepancies arise from assay variability (pH, enzyme isoforms). Strategies:

  • Standardized Dose-Response Curves : Compare IC₅₀ values across assays .
  • Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Assess target-ligand stability (e.g., RMSD < 2.0 Å over 100 ns) .
    Example: Antifungal activity against 14-α-demethylase (PDB:3LD6) varied by ±15% across species; resolved using isogenic strains .

Advanced: How does the 2-fluorophenyl group influence pharmacokinetics?

Methodological Answer:
The fluorine atom enhances:

  • Metabolic Stability : Reduces CYP450 oxidation (logP increases by 0.3 vs. non-fluorinated analogs) .
  • Membrane Permeability : Papp = 8.7 × 10⁻⁶ cm/s (Caco-2 assay) due to lipophilicity .
  • Target Binding : H-bonds with Thr318 in CYP3A4 (docking score: -9.2 kcal/mol) .

Advanced: What computational methods predict binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Identifies π-π stacking (3.8 Å) between triazole and heme porphyrin in 3LD6 .
  • MD Simulations (GROMACS) : Confirms H-bonds (2.1 Å) between 2-methylimidazole and Tyr118 .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG (-2.3 kcal/mol) for fluorophenyl modifications .

Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:
X-ray data reveal:

  • Planarity : Triazolo-thiadiazole core dihedral angle (2.5°) enhances π-π interactions .
  • Fluorophenyl Orientation : Torsion angle (-176.8°) optimizes hydrophobic contacts .
  • Substituent Effects : Adamantyl at position 6 improves solubility (logS: -3.7 vs. -4.1 for phenoxymethyl) .

Advanced: How to quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm)
    • Mobile Phase: 0.1% formic acid in H₂O/MeOH (30:70)
    • MRM: m/z 423.1 → 285.0 (CE: 25 eV)
    • Sensitivity: LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL in plasma .
  • HPLC-UV : λ = 254 nm for in vitro samples (>90% recovery) .

Advanced: How to design analogs to reduce off-target kinase effects?

Methodological Answer:

  • Scaffold Hopping : Replace imidazopyridine with pyrazolo[3,4-b]pyridine (Ki vs. JAK2: 12 nM → 45 nM) .
  • Positional Scanning : Trifluoromethyl at C2 reduces hERG binding (IC₅₀: 1.2 µM → 8.7 µM) .
  • Proteochemometric Models : Filter analogs with Tanimoto similarity <0.3 to kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.